N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Description
Significance of Protected D-Amino Acids in Contemporary Peptide Synthesis Research
While proteins in most organisms are composed almost exclusively of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers significant advantages. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes, which readily hydrolyze peptide bonds formed by L-amino acids. lifetein.comnih.gov This increased stability makes them promising candidates for therapeutic applications, as it can lead to a longer half-life in the body. nbinno.com
The inclusion of D-amino acids can also induce specific secondary structures, such as β-turns and β-hairpins, which can be critical for biological activity and receptor binding. rsc.orgnih.gov Furthermore, D-amino acid-containing peptides have been investigated for their potential in developing novel antibiotics and cancer therapies. numberanalytics.com The controlled, site-specific incorporation of a D-amino acid requires a protected form of the amino acid derivative to be used in the synthesis.
Orthogonal Protecting Group Strategies in Amino Acid and Peptide Chemistry
In multi-step chemical syntheses, particularly in peptide synthesis, it is often necessary to deprotect one functional group while others remain protected. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting each other. nih.govfiveable.me This approach allows for precise control over the synthesis of complex molecules. fiveable.me The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Benzyl (B1604629) (Bn) and the Fmoc/tert-Butyl (tBu) strategies. iris-biotech.de
The Boc/Benzyl (Boc/Bzl) strategy was one of the earliest and most widely used methods in SPPS. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group. du.ac.in The side-chain functional groups are typically protected with benzyl (Bn) or benzyl-based groups. The Boc group is removed at each step of the peptide chain elongation using a moderately strong acid, such as trifluoroacetic acid (TFA). du.ac.in At the end of the synthesis, the completed peptide is cleaved from the solid support, and the permanent benzyl-based side-chain protecting groups are removed simultaneously using a very strong acid, like anhydrous hydrogen fluoride (B91410) (HF). du.ac.in
| Protecting Group | Function | Deprotection Condition |
| Boc | α-Amino group protection (temporary) | Trifluoroacetic acid (TFA) |
| Benzyl (Bn) | Side-chain protection (permanent) | Anhydrous hydrogen fluoride (HF) |
The Fmoc/tert-Butyl (Fmoc/tBu) strategy is now the most commonly used method for SPPS due to its milder reaction conditions. lifetein.comdu.ac.in This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. iris-biotech.de The side-chain protecting groups are typically acid-labile tert-butyl (tBu) ethers, esters, or urethanes. iris-biotech.de The Fmoc group is removed at each coupling step by treatment with a secondary amine base, most commonly piperidine (B6355638) in dimethylformamide (DMF). lifetein.com The final cleavage of the peptide from the resin and the removal of the tBu-based side-chain protecting groups are accomplished in a single step using a strong acid, such as TFA. iris-biotech.de This approach is considered truly orthogonal because the conditions for removing the temporary (Fmoc) and permanent (tBu) protecting groups are fundamentally different (base vs. acid). du.ac.in
| Protecting Group | Function | Deprotection Condition |
| Fmoc | α-Amino group protection (temporary) | Piperidine in DMF |
| tert-Butyl (tBu) | Side-chain protection (permanent) | Trifluoroacetic acid (TFA) |
The Role of BOC-D-LYS(BOC)-OH within Advanced Protected Lysine (B10760008) Derivatives
Lysine is an essential amino acid that contains a primary amino group on its ε-carbon side chain, making it a frequent site for chemical modification in peptide and protein chemistry. nbinno.comnih.gov To prevent unwanted reactions during peptide synthesis, both the α-amino and ε-amino groups must be protected. nbinno.com The compound Nα,Nε-di-Boc-D-lysine, or BOC-D-LYS(BOC)-OH, is a derivative of D-lysine where both amino groups are protected by the tert-butoxycarbonyl (Boc) group.
This dual protection scheme makes BOC-D-LYS(BOC)-OH particularly useful in specific synthetic contexts. While not typically used in standard stepwise Fmoc-SPPS due to the lability of the Boc groups under the final cleavage conditions, it finds application in solution-phase synthesis and for the preparation of more complex or specialized peptide structures. The use of the same protecting group on both amines means they will be deprotected simultaneously under acidic conditions.
The properties of a related compound, Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), are well-documented. It is a white crystalline powder used in Boc solid-phase peptide synthesis. sigmaaldrich.com For Fmoc-based strategies, the corresponding building block would be Fmoc-D-Lys(Boc)-OH, where the α-amino group is protected by Fmoc and the ε-amino group by Boc. sigmaaldrich.com This allows for the selective removal of the Fmoc group during chain elongation while the Boc group on the side chain remains intact until the final acid cleavage step. chempep.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428555 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65360-27-2 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Peptide and Peptidomimetic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) provides a robust and efficient platform for the assembly of peptides. wpmucdn.com BOC-D-LYS(BOC)-OH plays a significant role in SPPS, particularly when the incorporation of a D-lysine residue is required for specific therapeutic or structural purposes.
The incorporation of D-amino acids, such as D-lysine, into peptide chains is a key strategy to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. nih.govnih.gov The use of BOC-D-LYS(BOC)-OH allows for the site-specific introduction of a D-lysine residue during SPPS. peptide.com This is particularly valuable in the design of peptide-based drugs and research tools where prolonged biological half-life is desired.
The presence of the Boc protecting groups on both amino functions of the D-lysine ensures that the molecule remains inert during the coupling of subsequent amino acids in the growing peptide chain. rsc.org This prevents unwanted side reactions and branching at the lysine (B10760008) side chain. The choice of a D-isomer can also induce specific secondary structures or binding conformations that are not achievable with the corresponding L-amino acid. nih.gov
Here is a table summarizing the properties of BOC-D-LYS(BOC)-OH:
| Property | Value |
| IUPAC Name | (2R)-2,6-bis[(tert-butoxy)carbonylamino]hexanoic acid |
| Molecular Formula | C₁₆H₃₀N₂O₆ |
| Molecular Weight | 346.42 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF and DCM |
The formation of a peptide bond between BOC-D-LYS(BOC)-OH and the growing peptide chain on the solid support requires the activation of its carboxylic acid group. luxembourg-bio.com This is achieved using various coupling reagents commonly employed in SPPS. The mechanism generally involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the resin-bound peptide.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and minimize racemization. luxembourg-bio.compeptide.com Other highly efficient coupling reagents include uronium/aminium salts such as HBTU, HATU, and TBTU, which promote rapid and efficient peptide bond formation. peptide.compeptide.com
The reaction mechanism with a carbodiimide (B86325) and HOBt, for example, proceeds through the formation of an O-acylisourea intermediate, which then reacts with HOBt to form an active ester. This active ester subsequently reacts with the N-terminal amine of the peptide chain to form the desired peptide bond. The use of these reagents under optimized conditions is crucial to ensure high coupling efficiency and prevent epimerization of the D-lysine residue. mdpi.com
Below is an interactive table of common coupling reagents used in SPPS:
| Coupling Reagent | Full Name | Additive(s) | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, Oxyma | Cost-effective, but produces an insoluble urea (B33335) byproduct. |
| DIC | N,N'-Diisopropylcarbodiimide | HOBt, Oxyma | Produces a soluble urea byproduct, facilitating easier removal. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt, DIPEA | High coupling efficiency, low racemization. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Very efficient, especially for sterically hindered couplings. peptide.com |
A key feature of using BOC-D-LYS(BOC)-OH is the ability to selectively deprotect the Boc groups from the Nα and Nε positions, allowing for further modifications of the peptide chain.
Both Boc groups on the D-lysine are labile to strong acids, such as trifluoroacetic acid (TFA). peptide.com The standard procedure in Boc-SPPS involves the use of a solution of TFA in a solvent like dichloromethane (B109758) (DCM) to remove the Nα-Boc group after each coupling step, exposing a new amino group for the next coupling reaction. peptide.com
During the final cleavage of the peptide from the resin, a stronger TFA "cocktail" is typically used to remove all side-chain protecting groups, including the Nε-Boc group of the lysine residue. thermofisher.comsigmaaldrich.com This cocktail often contains scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.comresearchgate.net Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). researchgate.net
The following table details common scavenger cocktails used in Boc deprotection:
| Scavenger Cocktail (TFA based) | Components and Ratios | Purpose of Scavengers |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides with multiple sensitive residues. |
| TFA/TIS/Water | (95:2.5:2.5) | Effective for preventing t-butylation of tryptophan. researchgate.net |
| TFA/DCM | (1:1) | A standard condition for Nα-Boc deprotection during synthesis. peptide.com |
While both Boc groups are acid-labile, the real power of protected lysine derivatives in complex peptide synthesis lies in orthogonal protection strategies. peptide.comcem.com This involves using protecting groups for the Nα and Nε positions that can be removed under different chemical conditions. For instance, if a researcher wants to selectively modify the lysine side chain while the peptide is still on the solid support, they would use a derivative like Nα-Fmoc-Nε-Boc-D-lysine or Nα-Boc-Nε-Fmoc-D-lysine. peptide.comsigmaaldrich.com
In the case of Nα-Boc-Nε-Fmoc-D-lysine, the Nα-Boc group is removed with acid (TFA) during standard Boc-SPPS. peptide.com After the full peptide chain is assembled, the Nε-Fmoc group can be selectively removed with a base, typically piperidine (B6355638) in DMF, leaving the Nα-amino group and all other acid-labile side-chain protecting groups intact. sigmaaldrich.com This allows for the specific attachment of molecules like fluorescent dyes, biotin (B1667282), or another peptide chain to the lysine side chain. iris-biotech.de Conversely, using Nα-Fmoc-Nε-Boc-D-lysine is standard in Fmoc-SPPS, where the Nα-Fmoc is removed with base at each step, and the Nε-Boc is removed during the final acid cleavage. peptide.comsigmaaldrich.com
This orthogonal approach is fundamental for creating branched peptides, cyclic peptides, and various peptidomimetics with precisely controlled architectures. cem.comnih.gov
Here is a summary of common orthogonal protecting group pairs for lysine:
| Nα-Protecting Group | Nε-Protecting Group | Deprotection Condition for Nα | Deprotection Condition for Nε |
| Boc | Fmoc | Acid (TFA) | Base (Piperidine) peptide.comsigmaaldrich.com |
| Fmoc | Boc | Base (Piperidine) | Acid (TFA) peptide.comsigmaaldrich.com |
| Fmoc | Mtt (Methyltrityl) | Base (Piperidine) | Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.comiris-biotech.de |
| Fmoc | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Base (Piperidine) | Hydrazine sigmaaldrich.comiris-biotech.de |
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. nih.govdntb.gov.ua The risk of epimerization, which is the change in configuration at the α-carbon, is a known concern in peptide synthesis, especially during the activation and coupling steps. mdpi.com
For D-amino acids like D-lysine, the primary mechanism of epimerization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of D- and L-isomers. mdpi.com The risk of epimerization is generally higher for the amino acid being activated for coupling.
To avoid epimerization when incorporating BOC-D-LYS(BOC)-OH, several strategies are employed:
Use of Uronium/Aminium-based Coupling Reagents: Reagents like HATU and HBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are known to be highly efficient and minimize racemization compared to some other methods. peptide.com
Careful Control of Base: The amount and strength of the base used during coupling must be carefully controlled to minimize the abstraction of the α-proton.
Pre-activation: Pre-activating the carboxylic acid of BOC-D-LYS(BOC)-OH for a short period before adding it to the resin can sometimes reduce the contact time of the activated species with base, thereby lowering the risk of epimerization.
By adhering to these established protocols, the stereochemical integrity of the D-lysine residue can be preserved throughout the synthesis, ensuring the production of a stereochemically pure peptide. bachem.comrsc.org
Synthesis of Complex Peptide Architectures Utilizing D-Lysine
The incorporation of D-lysine, often introduced using its protected form BOC-D-LYS(BOC)-OH, is a key strategy in the synthesis of complex peptide architectures. The use of a D-amino acid can significantly alter the peptide's conformation and enhance its resistance to enzymatic degradation, as naturally occurring enzymes typically recognize L-amino acids. nih.gov This improved stability is crucial for the development of therapeutic peptides. D-lysine's side chain provides a reactive handle that is frequently exploited for creating cyclic and other complex structures. For instance, in the development of endomorphin analogs, replacing a standard amino acid with D-Lysine allows for cyclization through its side chain and the carboxylic terminal, resulting in analogs with improved proteolytic stability. nih.gov This approach has been used to create peptides with potent antinociceptive activity. mdpi.comnih.govdntb.gov.ua The synthesis of such complex molecules often relies on solid-phase peptide synthesis (SPPS), where a protected D-lysine derivative like Fmoc-D-Lys(Boc)-OH or Boc-D-Lys(Fmoc)-OH is used. peptide.comsigmaaldrich.com The orthogonal protecting groups (Boc, Fmoc, Dde) on the alpha-amino and epsilon-amino groups of lysine allow for selective deprotection and modification, enabling the construction of intricate branched or cyclized peptide backbones. rsc.orgtechnoprocur.cz
Solution-Phase Peptide Synthesis Utilizing BOC-D-LYS(BOC)-OH
While solid-phase peptide synthesis (SPPS) is common, BOC-D-LYS(BOC)-OH is also a valuable reagent in solution-phase synthesis, particularly for producing specific peptide fragments or smaller, complex structures. In solution-phase synthesis, the reactions occur in a homogenous solvent medium. The Boc protecting groups on both the α-amino and ε-amino functions of the lysine residue prevent unwanted side reactions during the coupling steps. rsc.org A typical strategy involves the selective deprotection of one functional group to allow for peptide bond formation, while the other remains protected. For example, a strategy for synthesizing orthogonally protected diketopiperazines (DKPs) from lysine involves a solution-phase approach where an Nα-alkylated, Nε-protected lysine ester is condensed with a second Nα,ε-protected lysine partner, followed by intramolecular cyclization. rsc.org The synthesis of poly(L-lysine) dendrons can also be performed in solution, starting with a core molecule and divergently adding layers of BOC-L-LYS(BOC)-OH using coupling agents like EDC and HOBT. rsc.org This method allows for the gram-scale production of these multivalent scaffolds. rsc.org
Design and Synthesis of D-Lysine Containing Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability. The inclusion of D-lysine is a cornerstone in the design of many peptidomimetics. This substitution enhances resistance to proteolysis because peptidases are stereospecific for L-amino acids. nih.gov Furthermore, the introduction of a D-amino acid has profound effects on the molecule's three-dimensional structure, which can be leveraged to create compounds with high affinity and selectivity for specific biological targets. nih.govmdpi.com
Incorporating a D-amino acid into a peptide sequence fundamentally alters its conformational properties. nih.gov While peptides composed entirely of L-amino acids often favor extended or helical structures, the introduction of a D-enantiomer can disrupt these arrangements or induce specific turns. rsc.orguni-kiel.defrontiersin.org The change in chirality at the α-carbon inverts the spatial orientation of the side chain relative to the peptide backbone, which can destabilize secondary structures like α-helices and β-sheets. frontiersin.orgnih.govresearchgate.net This destabilizing effect is not merely a disruption; it is often harnessed by chemists to pre-organize a peptide chain into a conformation that favors macrocyclization. uni-kiel.de For example, placing a D-amino acid in a specific position can promote the formation of a β-turn, bringing the N- and C-termini of a linear peptide into proximity and facilitating ring closure. uni-kiel.de The precise conformational impact depends on the position and type of the D-amino acid, allowing for fine-tuning of the peptidomimetic's final three-dimensional shape and, consequently, its biological activity. nih.govrsc.org
The bifunctional nature of D-lysine makes it an exceptionally versatile scaffold for a variety of macrocyclization strategies. The ε-amino group on its side chain serves as a convenient anchor point for ring formation, which can be achieved through several chemical reactions.
Lactamization: The most common strategy is the formation of an amide (lactam) bond. This can occur between the D-lysine side-chain amine and the C-terminal carboxyl group (sidechain-to-tail), between two side chains (e.g., D-lysine and D-aspartic acid), or between the D-lysine side chain and the N-terminal amine after its modification. nih.govmdpi.comnih.gov This method is widely used in creating cyclic opioid analogs. nih.gov
Reductive Amination: This strategy involves forming an imine between the lysine side-chain amine and an aldehyde, which is then reduced to a stable amine linkage. acs.orgnih.gov This can be accomplished by incorporating an aldehyde-bearing amino acid elsewhere in the peptide sequence. nih.gov
Click Chemistry: The lysine side chain can be modified with an azide (B81097) or alkyne group, enabling cyclization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This offers a highly efficient and orthogonal method for creating cyclic structures.
Amine-Reactive Stapling: Various bifunctional linkers can be used to connect the D-lysine side chain to another residue. For example, o-phthalaldehyde (B127526) (OPA) can react with the lysine side chain and another primary amine (like the N-terminus) to form a stable isoindolin-1-imine linker. nih.gov
These strategies can be performed in solution or on a solid support, where the resin anchor can provide a "pseudo-dilution" effect that favors intramolecular cyclization over intermolecular polymerization. nih.gov
The use of D-lysine in cyclization has been particularly fruitful in the field of opioid research. Linear opioid peptides like endomorphins are potent but suffer from poor metabolic stability. Cyclization via a D-lysine residue has produced analogs with high receptor affinity, improved stability, and remarkable antinociceptive activity. mdpi.comnih.govdntb.gov.ua
A prominent example is the pentapeptide analog Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ (RP-170) . In this molecule, an amide bond is formed between the side chains of D-Lysine and Aspartic acid. mdpi.com This analog demonstrates high affinity for the µ-opioid receptor (MOR) and significant stability in rat brain homogenate. mdpi.comnih.govdntb.gov.ua Further research has explored replacing the D-Lys in this structure with other amino acids to probe the structure-activity relationship. mdpi.comnih.govdntb.gov.ua
| Compound | Sequence | Modification | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| RP-170 | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Parent Compound | 0.17 ± 0.02 | >10000 | 15.7 ± 2.1 | mdpi.com |
| RP-171 | Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂ | D-Lys replaced by (R)-β³-Lys | 8.63 ± 1.01 | >10000 | >10000 | mdpi.com |
| RP-172 | Tyr-c[(S)-β³-Lys-Phe-Phe-Asp]NH₂ | D-Lys replaced by (S)-β³-Lys | >10000 | >10000 | >10000 | mdpi.com |
This table is interactive. Click on headers to sort.
The data clearly show that the configuration of the amino acid at position 2 is critical for receptor binding, with the D-Lys containing parent compound (RP-170) showing the highest affinity for the MOR. mdpi.com The diastereoisomer containing (S)-β³-Lys (RP-172) was completely inactive, highlighting the stereochemical sensitivity of the opioid receptor. mdpi.comnih.govdntb.gov.ua
Development of Branched and Multivalent Peptide Constructs
The dual amino groups of lysine (the α-amino and ε-amino groups) make it the perfect building block for creating branched and multivalent peptide structures. mdpi.com By using an orthogonally protected lysine derivative, such as Nα-Fmoc-Nε-Dde-lysine, chemists can selectively deprotect the side-chain amine and synthesize a new peptide chain from that point, creating a branched structure. rsc.orgtechnoprocur.cz Repeating this process with subsequent lysine residues leads to the formation of dendritic structures known as poly-lysine dendrons or multiple antigenic peptides (MAPs). rsc.orgmdpi.com
The synthesis of these constructs typically follows a divergent approach on a solid support. rsc.org A core lysine residue is attached to the resin, and after deprotection of both its amino groups, two further orthogonally protected lysine residues are coupled. This process doubles the number of available growth points at each generation. rsc.orgmdpi.com BOC-D-LYS(BOC)-OH and its L-isomer are key reagents in this process, used to build up the dendritic scaffold step-by-step. rsc.orgmdpi.com These multivalent constructs are of great interest as they can present multiple copies of a bioactive peptide, leading to enhanced binding affinity (avidity) to cellular targets, and are used in developing vaccine systems and drug delivery vehicles. technoprocur.czmdpi.comdntb.gov.ua
Functionalization and Bioconjugation Strategies Utilizing D Lysine Residues
Site-Specific Chemical Derivatization of Peptides Containing D-Lysine
The presence of a D-lysine residue within a peptide sequence provides a specific handle for chemical modification, allowing for the introduction of various functionalities that can aid in studying peptide structure, function, and interactions. The use of BOC-D-LYS(BOC)-OH in peptide synthesis ensures that the D-lysine residue is incorporated at a specific position, with its side chain protected for selective deprotection and subsequent derivatization.
The ε-amino group of the D-lysine side chain is a nucleophilic site that can be selectively targeted for the attachment of reporter groups, such as fluorescent dyes, and affinity tags. nih.gov This process is crucial for a wide range of applications, including protein purification, localization studies, and interaction analyses. peptide.com The synthesis of peptides with a site-specifically incorporated D-lysine, often starting from a protected form like Fmoc-D-Lys(Boc)-OH, allows for the selective removal of the side-chain protecting group (in this case, Boc) and subsequent conjugation. rsc.org
For instance, a fluorescent probe like pyrene (B120774) can be attached to the lysine (B10760008) side chain. In one study, a peptide was synthesized using standard Fmoc protocols, and Fmoc-Lys(Pyrene)-OH was incorporated to introduce the pyrene moiety. nih.gov Similarly, affinity tags such as biotin (B1667282) can be attached to a specific lysine residue, facilitating purification via avidin-biotin affinity chromatography. nih.gov The enzyme biotin ligase (BirA) can catalyze the attachment of biotin to a specific lysine residue within a recognition sequence. nih.gov
The general strategy involves synthesizing a peptide with a D-lysine residue whose side chain is orthogonally protected. After the synthesis of the peptide backbone is complete, the side-chain protecting group of the D-lysine is selectively removed, exposing the primary amine for reaction with an activated reporter group or affinity tag. This site-specific modification ensures a homogeneously labeled peptide, which is critical for quantitative and functional studies. nih.gov
Table 1: Examples of Reporter Groups and Affinity Tags for Lysine Derivatization
| Tag/Reporter Group | Application | Attachment Chemistry |
|---|---|---|
| Biotin | Affinity Purification, Detection | Amide bond formation with activated biotin (e.g., Biotin-NHS ester) |
| Fluorescein (B123965) | Fluorescence Imaging, Flow Cytometry | Reaction with fluorescein isothiocyanate (FITC) |
| Pyrene | Fluorescence Spectroscopy | Amide bond formation with pyrenebutyric acid N-hydroxysuccinimide ester |
| FLAG tag | Immunoprecipitation, Western Blotting | Incorporation of the FLAG peptide sequence (DYKDDDDK) during synthesis |
| His-tag (6xHis) | Immobilized Metal Affinity Chromatography (IMAC) | Incorporation of a polyhistidine sequence during synthesis |
Chemoselective ligation reactions are powerful tools for the synthesis of large peptides and proteins, as well as for the modification of biomolecules under mild, aqueous conditions. csbiochina.com The ε-amino group of a D-lysine residue can participate in various ligation chemistries, enabling the coupling of peptide fragments or the attachment of other molecules.
One notable strategy is native chemical ligation (NCL), which typically involves the reaction of a C-terminal thioester with an N-terminal cysteine. researchgate.net However, variations of this method have been developed to utilize the lysine side chain. For example, a thiol group can be introduced onto the gamma-carbon of lysine, which can then mediate NCL at both the α- and ε-amines. google.com This allows for the construction of isopeptide bonds, which are important in post-translational modifications like ubiquitination.
Another approach involves the use of α-ketoacid-hydroxylamine (KAHA) ligation, which can be used to ligate peptides at lysine residues. medchemexpress.com Furthermore, strategies have been developed for the α-selective ligation of peptides at lysine sites, where the ε-amine of lysine remains unprotected, streamlining the synthesis of lysine-rich proteins. researchgate.net These methods often rely on the careful design of the reacting partners to ensure high chemoselectivity and yield. The incorporation of a protected D-lysine building block like BOC-D-LYS(BOC)-OH during peptide synthesis is a critical first step to position the reactive handle at the desired location for these ligation reactions. nih.gov
Bioorthogonal Click Chemistry with Azido-Modified D-Lysine Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of bioorthogonal chemistry due to its high efficiency, selectivity, and biocompatibility. nih.govmedchemexpress.com Azido-modified D-lysine derivatives are valuable reagents for introducing an azide (B81097) group into peptides, which can then be "clicked" with an alkyne-containing molecule.
The synthesis of azido-functionalized D-lysine derivatives is a key step in preparing peptides for click chemistry applications. A common precursor for this is a protected form of lysine. While direct synthesis from BOC-D-LYS(BOC)-OH is not explicitly detailed in the provided context, a general and efficient method for preparing Fmoc-protected azido-lysine has been described. This multi-step synthesis starts from L-lysine and involves the protection of the amino groups, followed by a diazotransfer reaction to introduce the azide functionality. iris-biotech.de
A plausible synthetic route starting from a suitably protected D-lysine derivative would involve the following conceptual steps:
Orthogonal Protection: Start with a D-lysine derivative where the α-amino and ε-amino groups are differentially protected. For instance, using Fmoc for the α-amino group and a temporary protecting group for the ε-amino group.
Deprotection of the ε-Amino Group: Selectively remove the protecting group from the ε-amino group.
Diazotransfer Reaction: React the free ε-amino group with a diazotransfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, to convert the amine into an azide.
Final Protection/Deprotection: Adjust the protecting groups as needed for the final building block. For a BOC-D-LYS(N₃)-OH analog, this would involve ensuring the α-amino group is BOC-protected and the carboxylic acid is free.
The resulting Boc-D-Lys(N₃)-OH is a valuable building block for incorporating an azido-D-lysine residue into a peptide sequence using standard solid-phase peptide synthesis. rsc.orgnih.gov
Table 2: Key Reagents in the Synthesis of Azido-Lysine Derivatives
| Reagent | Purpose | Reference |
|---|---|---|
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protection of amino groups | baseclick.eu |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Protection of amino groups | iris-biotech.de |
| Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide | Diazotransfer to convert amines to azides | iris-biotech.de |
| Trifluoroacetic acid (TFA) | Removal of Boc protecting groups | baseclick.eu |
| Piperidine (B6355638) | Removal of Fmoc protecting groups | jenabioscience.com |
Once an azido-D-lysine residue is incorporated into a peptide, it serves as a versatile handle for a wide array of bioconjugation applications. youtube.com The azide group can be selectively reacted with an alkyne-functionalized molecule through click chemistry. This allows for the attachment of various molecular probes, such as fluorophores for imaging, or complex conjugates, such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.
For example, peptides containing azido-lysine can be labeled with fluorescent dyes that have an alkyne group for visualization in cells. nih.gov This strategy has been used for imaging glycans and proteins in living systems. nih.gov The bioorthogonal nature of the click reaction ensures that the labeling is specific and does not interfere with biological processes. Furthermore, this methodology is instrumental in creating complex biomolecular structures, such as peptide-drug conjugates or multi-component protein assemblies. The ability to incorporate 6-Azido-D-lysine allows for the specific bioconjugation of various functionalities. medchemexpress.commdpi.com
Protein Modification and Cross-Linking via D-Lysine Residues
The modification and cross-linking of proteins are essential techniques for studying protein structure, function, and interactions. nih.gov The incorporation of D-lysine into a protein provides a unique site for these modifications, as the D-enantiomer can confer resistance to proteolysis at the modification site.
The ε-amino group of lysine is a common target for cross-linking agents. nih.gov These reagents typically have two reactive ends that can form covalent bonds with the amino groups of two different lysine residues, thereby linking two proteins together or creating intramolecular cross-links within a single protein. nih.gov The use of a site-specifically incorporated D-lysine can direct this cross-linking to a specific location within a protein or protein complex.
For instance, in studies of DNA-protein interactions, oxidative cross-linking has been shown to occur predominantly at guanine (B1146940) bases, with lysine residues on the protein being key participants in the formation of these cross-links. By introducing a D-lysine at a specific site in a DNA-binding protein, researchers could potentially probe the proximity of that specific residue to the DNA.
Furthermore, non-canonical amino acids with photo-cross-linking capabilities, such as diazirine-modified lysine derivatives, can be incorporated into proteins. The use of a D-lysine analog with such a photo-activatable group would allow for the light-induced cross-linking of the protein to its interaction partners at a defined position, providing valuable structural information.
Biochemical and Biomedical Research Perspectives
Design and Synthesis of Peptide-Based Research Probes and Tools
The incorporation of D-amino acids into peptides is a widely used strategy to enhance their metabolic stability by making them resistant to degradation by proteases. BOC-D-LYS(BOC)-OH is an essential starting material for introducing D-lysine into peptide sequences using Boc solid-phase peptide synthesis (SPPS), enabling the development of robust molecular probes and tools for research.
Ligand Design for Receptor Binding Studies
The synthesis of peptide-based ligands is fundamental to studying the structure, function, and physiological relevance of receptors. The inclusion of D-lysine, facilitated by BOC-D-LYS(BOC)-OH, is a key strategy for developing ligands with improved stability and potent receptor affinity. These engineered peptides can act as agonists or antagonists, allowing researchers to probe receptor function with greater precision.
Enzyme Inhibitor and Agonist Design and Synthesis
BOC-D-LYS(BOC)-OH is instrumental in the synthesis of modified peptides designed to act as enzyme inhibitors or agonists. These synthetic peptides are crucial tools for dissecting enzymatic pathways and can serve as leads for therapeutic development.
A prominent example is the synthesis of analogs of the natural product cepafungin, a potent and selective inhibitor of the eukaryotic proteasome. nih.govacs.org Researchers have synthesized desoxycepafungin starting from BOC-D-LYS(BOC)-OH through peptide couplings and macrocyclization. nih.govacs.orgresearchgate.net This analog was designed to probe the importance of a specific hydroxyl group on the natural product's macrocycle for its proteasome inhibitory activity. nih.govacs.org
Furthermore, peptide-based inhibitors are being developed for enzymes involved in epigenetic regulation, such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. jst.go.jp Structure-activity relationship (SAR) studies on peptide inhibitors of LSD1 have explored the substitution of amino acids with unnatural variants to enhance potency, underscoring the importance of versatile building blocks in inhibitor design. jst.go.jp In the realm of agonists, D-lysine containing peptides have been developed as peripherally restricted kappa-opioid receptor (KOR) agonists for pain management without central nervous system side effects. nih.gov The synthesis of these complex and modified peptides relies on the foundational principles of solid-phase peptide synthesis, where protected amino acids like BOC-D-LYS(BOC)-OH are fundamental components.
Synthetic Approaches to Natural Product Analogs with D-Lysine Moieties
Many biologically active natural products are peptides that contain non-proteinogenic amino acids, including D-isomers. The total synthesis or semi-synthesis of analogs of these compounds is a major focus of medicinal chemistry, aimed at improving potency, stability, or overcoming drug resistance.
Daptomycin (B549167) and Cepafungin Analog Synthesis
Daptomycin is a last-resort cyclic lipodepsipeptide antibiotic used against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its structure contains a D-lysine residue. The emergence of daptomycin-resistant strains has spurred efforts to synthesize novel analogs. nih.gov A versatile de novo solid-phase synthesis of daptomycin and its analogs has been developed utilizing Boc chemistry. nih.gov This strategy allows for the creation of various analogs to establish the role of specific amino acid residues in the antimicrobial activity of the parent compound. nih.gov
As previously mentioned, BOC-D-LYS(BOC)-OH has been used directly in the synthesis of analogs of cepafungin, a natural product proteasome inhibitor. nih.govacs.org The synthesis of desoxycepafungin from this starting material allowed researchers to conduct structure-activity relationship studies and assess how specific parts of the molecule contribute to its biological function. nih.govacs.org
| Natural Product | Class | Synthetic Application of BOC-D-LYS(BOC)-OH | Research Goal |
| Daptomycin | Cyclic Lipodepsipeptide Antibiotic | Used in Boc-based solid-phase synthesis of analogs. nih.gov | Overcome antibiotic resistance, improve potency. nih.gov |
| Cepafungin | Peptide Proteasome Inhibitor | Direct starting material for desoxycepafungin analog. nih.govacs.org | Probe structure-activity relationships for enzyme inhibition. nih.govacs.org |
Investigation of Biological Systems Using D-Lysine Modified Peptides
Modified peptides are indispensable tools for probing complex biological systems. Peptides containing specifically modified or unnatural amino acids can be used to study cellular processes with high precision.
Studies on Post-Translational Modifications: Histone Methylation
Post-translational modifications (PTMs) of histone proteins, such as the methylation of lysine (B10760008) residues, are a cornerstone of epigenetic regulation, controlling gene expression and chromatin structure. nih.govmdpi.com To understand the functional consequences of these modifications, researchers require synthetic histone tail peptides that are homogenously modified at specific sites. researchgate.netstanford.edu
The synthesis of these critical research tools is achieved via solid-phase peptide synthesis, incorporating protected and pre-modified amino acid building blocks. researchgate.netaltabioscience.com For instance, to create a peptide with a methylated lysine, a building block such as Nα-Fmoc-Nε-monomethyl-lysine or its Boc-protected equivalent is used. researchgate.netchemicalbook.com These synthetic peptides are then used in a variety of assays. They can be used to identify and characterize "reader" proteins, which are proteins that specifically bind to modified histones and transduce the epigenetic signal. stanford.edu For instance, libraries of modified histone peptides have been used to discover that the RAG2 protein specifically recognizes histone H3 trimethylated at lysine 4 (H3K4me3), linking histone methylation directly to V(D)J recombination. stanford.edu Furthermore, photo-reactive lysine analogs have been incorporated into histone peptides to capture and identify the "reader" and "eraser" (demethylase) proteins that interact with them in a cellular context. researchgate.net The incorporation of a D-lysine analog via BOC-D-LYS(BOC)-OH could be used to create metabolically stable probes or inhibitors for studying the enzymes that write, read, and erase these crucial epigenetic marks. jst.go.jp
Research into Glycated Peptides and Their Biological Roles
Glycation is a non-enzymatic reaction where a reducing sugar, such as glucose or fructose, attaches to the primary amino group of a protein, commonly at lysine or the N-terminal valine residues. nih.gov This process initiates with the formation of a reversible Schiff base, which can then undergo a slow Amadori rearrangement to create a more stable ketoamine product. nih.gov The accumulation of these glycated proteins and the subsequent formation of advanced glycation end-products (AGEs) are implicated in the pathology of various diseases, most notably the chronic complications associated with diabetes mellitus. nih.govnih.gov
To understand the precise biological effects of glycation at specific protein sites, researchers rely on the chemical synthesis of well-defined glycated peptides. The use of protected amino acid building blocks is crucial for this purpose. For instance, the synthesis of peptides containing Nε-fructated lysine has been achieved using building blocks like Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH. nih.gov This approach allows for the site-specific incorporation of a glycated lysine residue during solid-phase peptide synthesis (SPPS), enabling the production of pure glycated peptides for detailed structural and functional analysis. nih.gov
Research has comprehensively identified thousands of unique glycated peptides in human plasma and erythrocytes, revealing that the extent of glycation on many proteins is significantly higher in diabetic individuals. nih.gov These studies provide a foundational database for identifying novel biomarkers for hyperglycemia and diabetic complications. nih.gov For example, a study on human serum albumin identified a specific glucation site at Lys233, which has been proposed as a potential biomarker for type 2 diabetes. nih.gov The synthesis of the corresponding glycated peptide, AEFAEVSKGlcLVTDLTK, was made possible using a protected glycated lysine building block. nih.gov
Furthermore, investigations into the interplay between glycation and other post-translational modifications, such as the presence of D-amino acids, are emerging. Studies on model peptides containing D-amino acids have explored how glycosylation affects their conformation and susceptibility to enzymatic degradation. mdpi.com Such research is vital for understanding the age-related accumulation of D-amino acid-containing peptides in diseases like Alzheimer's and cataracts. mdpi.com
Table 1: Examples of Identified Glycated Peptides in Human Plasma
This table is representative and compiled from findings in proteomics research.
| Protein | Glycated Peptide Sequence | Condition |
| Serum Albumin | KQTALVELVK | Diabetic & Control |
| Hemoglobin subunit beta | KVLGAFSDGLAHLDNLK | Diabetic & Control |
| Apolipoprotein A-I | KATEHLSTLSEK | Diabetic & Control |
| Transthyretin | KADDTWEPFASGK | Diabetic & Control |
Source: Adapted from comprehensive proteomics analyses of glycated proteins. nih.gov
Analytical and Characterization Methodologies for D Lysine Containing Peptide Products
Chromatographic Techniques for Peptide Analysis and Purification
Chromatographic methods are fundamental for assessing the purity of synthetic peptides and isolating desired products from reaction mixtures and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used and well-established technique for the analysis and purification of peptides and proteins. phmethods.netharvardapparatus.com RP-HPLC separates molecules based on their differential interaction with a hydrophobic stationary phase. phmethods.nethplc.eu Peptides, being relatively large molecules, tend to adsorb to the hydrophobic surface of the stationary phase and are eluted by increasing the concentration of an organic solvent in the mobile phase. harvardapparatus.comhplc.eu
RP-HPLC offers high resolution, enabling the separation of peptides with nearly identical sequences, including those differing by a single amino acid residue. harvardapparatus.comhplc.eu This makes it invaluable for assessing the purity of synthetic peptide products, including those incorporating D-Lysine. hplc.eu C18 columns are commonly preferred for the separation of peptides, especially those under 2-3 kDa, while wide-pore silica (B1680970) columns are suitable for larger peptides and proteins. harvardapparatus.comhplc.eu The method can be used for both analytical purity assessment and preparative separation of peptides. phmethods.netnih.gov HPLC is also employed to monitor cleavage and deprotection steps during solid phase peptide synthesis. sigmaaldrich.com
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple and rapid technique frequently used to monitor the progress of reactions during peptide synthesis. nih.govrsc.orgmdpi.com It allows chemists to quickly assess the consumption of starting materials and the formation of products in coupling and deprotection steps. nih.govrsc.orgmdpi.com By using appropriate solvent systems, different protected amino acids, intermediates, and final peptides can be visualized and tracked throughout the synthetic process. nih.govrsc.orgmdpi.com This is particularly useful in the synthesis of peptides using protected amino acids like BOC-D-LYS(BOC)-OH to ensure the reactions are proceeding as expected before moving to the next step.
Spectroscopic Methods for Structural Elucidation of D-Lysine Peptides
Spectroscopic techniques provide detailed information about the chemical structure, molecular weight, and conformation of D-Lysine containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution at the single-residue and single-atom level. uzh.chresearchgate.net For peptides containing D-Lysine, NMR can provide crucial information for confirming the primary structure and elucidating conformational features. uzh.chrsc.orgpnas.org
One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY and NOESY, are used for sequential assignment of resonances to specific amino acid residues. uzh.chresearchgate.net Analysis of chemical shifts and coupling constants provides insights into the local environment and dihedral angles, contributing to the determination of the peptide's three-dimensional structure. uzh.chresearchgate.net NMR has been successfully applied to study the structure of peptides containing lysine (B10760008) residues, such as lysine-vasopressin and peptoids with lysine-like side chains. rsc.orgpnas.org Isotopic labeling, including at lysine residues, can enhance NMR studies, particularly in solid-state NMR for distance measurements. sigmaaldrich.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Confirmation
Mass Spectrometry (MS) is considered a gold standard for determining the molecular weight and confirming the amino acid sequence of peptides due to its high sensitivity and accuracy. creative-proteomics.comresearchgate.net Various ionization techniques are employed, including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). creative-proteomics.comresearchgate.netpnas.organnualreviews.org
MS provides precise molecular weight information, which is essential for verifying the identity of the synthesized peptide and detecting potential errors such as deletions, additions, or modifications. creative-proteomics.comresearchgate.netpnas.orgshimadzu.nl Peptide mapping, often involving enzymatic digestion followed by LC/MS analysis, is a common strategy to confirm the primary structure by comparing the experimentally determined masses of peptide fragments with those predicted from the expected sequence. pnas.organnualreviews.orgshimadzu.nl Tandem MS (MS/MS) techniques can further fragment selected ions, providing sequence information through the analysis of fragment ion patterns. annualreviews.orgshimadzu.nl This is particularly useful for de novo sequencing of peptides with unknown structures. shimadzu.nl
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational properties of peptides in solution. subr.edunih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectra for different secondary structures such as alpha-helices, beta-sheets, turns, and random coils. subr.edunih.gov
Advanced Techniques for Enantiomeric Purity Determination in D-Amino Acids
The precise determination of enantiomeric purity is a critical aspect of characterizing synthetic peptides, particularly those containing D-amino acids like D-Lysine. While peptides predominantly consist of L-amino acids, the incorporation of D-amino acids can significantly impact their biological activity, stability, and pharmacological properties. mdpi.comresearchgate.net BOC-D-LYS(BOC)-OH, a protected form of D-Lysine, is a key building block in the solid-phase synthesis of such peptides. Ensuring the enantiomeric integrity of this and other D-amino acid precursors, as well as the final peptide product, is paramount for quality control and therapeutic efficacy. researchgate.net
Enantiomeric purity analysis presents analytical challenges because enantiomers possess identical physical and chemical properties in a non-chiral environment. researchgate.net Advanced techniques are therefore required to distinguish and quantify the individual stereoisomers. These methods primarily rely on creating a chiral environment, either through the use of chiral stationary phases in chromatography or by converting the enantiomers into diastereomers using a chiral derivatizing agent. mdpi.comresearchgate.net
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with sensitive detection methods like Mass Spectrometry (MS), are widely employed for enantiomeric purity determination of amino acids in peptides. mdpi.comresearchgate.netnih.gov
Chiral Chromatography
Direct separation of amino acid enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC or GC. mdpi.comspincotech.comsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to differential retention times and thus separation. Various types of CSPs are available, including those based on macrocyclic antibiotics, chiral ligands, and derivatized polysaccharides. sigmaaldrich.com
For the analysis of D-Lysine within a peptide, the peptide typically undergoes hydrolysis to break it down into its constituent amino acids. mdpi.comnih.gov Acid hydrolysis is a common method, although care must be taken to minimize racemization during this step. nih.govresearchgate.net Hydrolysis in deuterated acids can help to distinguish between D-amino acids originally present in the peptide and those formed through racemization during the hydrolysis process by introducing a mass shift detectable by MS. nih.govresearchgate.netnih.gov Following hydrolysis, the free amino acids, including D-Lysine, can be analyzed directly on a suitable chiral column.
Indirect Methods (Diastereomer Formation)
An alternative approach involves derivatizing the amino acids with a chiral reagent to form diastereomers. nih.govnih.govnih.gov Diastereomers have different physical and chemical properties and can therefore be separated on conventional achiral stationary phases using techniques like reversed-phase HPLC. nih.govresearchgate.net Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a commonly used chiral derivatizing agent that reacts with amino groups of amino acids to form diastereomers that absorb UV light, facilitating detection. nih.govnih.gov
The process typically involves hydrolyzing the peptide, reacting the resulting amino acids with the chiral derivatizing agent, and then separating the diastereomeric mixture by reversed-phase HPLC. nih.govnih.gov The ratio of the D- and L-diastereomer peaks corresponds to the enantiomeric ratio of the amino acid in the original peptide.
Coupling with Mass Spectrometry
Coupling chromatographic techniques with Mass Spectrometry (LC-MS or GC-MS) provides enhanced sensitivity, selectivity, and structural information. mdpi.comresearchgate.netmdpi.com MS detection allows for the identification and quantification of specific amino acids and their enantiomers, even in complex mixtures. mdpi.commdpi.com Tandem MS (MS/MS) can provide further confirmation through characteristic fragmentation patterns. mdpi.comresearchgate.net LC-ESI-MS/MS methods, particularly when combined with deuterated acid hydrolysis, enable accurate determination of amino acid chiral purity in peptides by allowing differentiation between native D-amino acids and those formed by racemization during sample preparation. nih.govresearchgate.netnih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another powerful technique for the separation of chiral compounds, including amino acids and peptides. mdpi.comnih.govresearchgate.net CE offers high separation efficiency, short analysis times, and minimal sample consumption. researchgate.netfree.fr Chiral separation in CE can be achieved by adding chiral selectors to the background electrolyte or by using capillaries coated with chiral stationary phases. researchgate.net Ligand-exchange CE, using complexes of metal ions (such as copper(II) or zinc(II)) with chiral ligands (like L-Lysine), has been explored for the separation of amino acid enantiomers. nih.govnih.gov CE can also be coupled with MS detection for improved sensitivity and identification. nih.govfree.fr
Research Findings and Applications
Research in enantiomeric purity determination of amino acids in peptides has led to the development of highly sensitive and accurate methods. For instance, LC-ESI-MS/MS methods utilizing deuterated acid hydrolysis and chiral chromatography have demonstrated the ability to accurately determine the chiral purity of amino acids in synthetic peptides, even at low levels of D-isomer impurities. researchgate.netnih.gov These methods are crucial for evaluating the quality of synthetic peptide therapeutics. researchgate.net Studies have also shown the application of CE coupled with techniques like Laser-Induced Fluorescence (LIF) or MS for analyzing D-amino acid containing peptides in biological samples, highlighting the versatility of these techniques. nih.govfree.frnih.gov
The presence of D-amino acids in peptides, including D-Lysine, can arise from the use of D-amino acid building blocks like BOC-D-LYS(BOC)-OH in synthesis or from racemization of L-amino acids during synthesis or storage. researchgate.net Advanced analytical techniques are essential to monitor and control the levels of these D-isomers, ensuring the quality and intended activity of the final peptide product.
While specific data tables detailing the enantiomeric purity analysis of BOC-D-LYS(BOC)-OH itself are less commonly presented in general method descriptions (as the focus is often on the amino acid within the peptide), the techniques described above are directly applicable to analyzing the enantiomeric purity of D-Lysine after deprotection of BOC-D-LYS(BOC)-OH or within peptides synthesized using this precursor. Research findings emphasize the importance of these advanced techniques for accurate and sensitive determination of D-amino acids in peptide products. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov
Illustrative Data (Conceptual - based on literature findings)
While specific experimental data for BOC-D-LYS(BOC)-OH enantiomeric purity analysis wasn't directly found in the search results, the following table illustrates the type of data that would be generated from a chiral HPLC analysis of a hydrolyzed peptide containing Lysine, showing the separation and relative abundance of D-Lysine and L-Lysine. This is representative of the output used to determine enantiomeric purity.
| Amino Acid | Enantiomer | Retention Time (min) | Peak Area | Relative Abundance (%) |
| Lysine | D-Lysine | [Specific Time 1] | [Area D] | ([Area D] / [Total Area]) * 100 |
| Lysine | L-Lysine | [Specific Time 2] | [Area L] | ([Area L] / [Total Area]) * 100 |
Note: Specific retention times and peak areas would vary depending on the chromatographic method, column, and sample.
This type of data, obtained through the advanced techniques discussed, allows for the calculation of enantiomeric excess (ee) or the D/L ratio, providing crucial information about the chiral purity of the amino acid within the peptide.
Q & A
Q. How can researchers design a reproducible synthesis protocol for BOC-D-LYS(BOC)-OH, and what analytical techniques are critical for validating purity and structural integrity?
- Methodological Answer : Synthesis protocols should detail reaction conditions (e.g., solvent systems, temperature, stoichiometry of reagents) and purification steps (e.g., recrystallization, column chromatography). Analytical validation requires NMR spectroscopy (e.g., H and C spectra for Boc group confirmation) and HPLC (purity assessment using C18 columns and gradient elution). Ensure compliance with reproducibility standards by documenting all parameters, including inert atmosphere requirements and reaction monitoring intervals .
Q. What role does BOC-D-LYS(BOC)-OH play in peptide synthesis, and how should researchers optimize its incorporation into solid-phase protocols?
- Methodological Answer : As a dual-Boc-protected lysine derivative, it prevents undesired side reactions during peptide elongation. Optimize coupling efficiency by:
Q. How can researchers identify and address common impurities in BOC-D-LYS(BOC)-OH synthesis?
- Methodological Answer : Common impurities include incomplete Boc protection or racemization byproducts. Use chiral HPLC to detect enantiomeric excess and FT-IR to confirm carbonyl stretching frequencies of Boc groups. For impurity removal, employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data for BOC-D-LYS(BOC)-OH across solvents?
- Methodological Answer : Discrepancies may arise from solvent purity, temperature, or crystallization conditions. Systematically test solubility in aprotic solvents (e.g., DMF, DMSO) vs. protic solvents (e.g., MeOH, HO) under controlled humidity. Use dynamic light scattering (DLS) to monitor aggregation and Karl Fischer titration to quantify water content in solvents. Cross-reference findings with crystallography data to correlate solubility with crystal lattice stability .
Q. What strategies can mitigate racemization during BOC-D-LYS(BOC)-OH incorporation into peptide chains?
- Methodological Answer : Racemization often occurs under basic conditions or prolonged coupling times. Mitigate via:
Q. How can computational modeling guide the design of BOC-D-LYS(BOC)-OH derivatives with enhanced stability?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic effects of substituents on Boc group stability. Simulate solvation effects using molecular dynamics (MD) to identify solvent systems that minimize hydrolysis. Validate predictions with accelerated stability studies (e.g., thermal stress at 40°C/75% RH) and LC-MS degradation profiling .
Q. What experimental controls are essential when studying BOC-D-LYS(BOC)-OH’s role in enzyme-substrate interactions?
- Methodological Answer : Include:
- Negative controls (e.g., unprotected lysine analogs) to isolate Boc group effects.
- Competitive inhibition assays to quantify binding affinity changes.
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
Document buffer composition and ionic strength, as these influence Boc group lability .
Methodological Frameworks
- Research Question Formulation : Use PICO (Population: compound variants; Intervention: synthetic modifications; Comparison: unprotected analogs; Outcome: stability/activity metrics) to structure hypotheses .
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize conflicting data resolution paths, emphasizing reproducibility checks and meta-analyses of published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
